1-(2-Ethoxybenzyl)indoline-2,3-dione
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Overview
Description
1-(2-Ethoxybenzyl)indoline-2,3-dione is a compound belonging to the indoline-2,3-dione family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
The primary target of 1-(2-Ethoxybenzyl)indoline-2,3-dione is the acetylcholine esterase (AChE) enzyme . This enzyme plays a crucial role in the nervous system, where it breaks down the neurotransmitter acetylcholine, thereby terminating synaptic transmission .
Mode of Action
This compound interacts with its target, AChE, by inhibiting its activity . This inhibition prevents the breakdown of acetylcholine, leading to an increase in the concentration of this neurotransmitter. The compound’s interaction with AChE and the resulting changes are similar to those of donepezil, a known AChE inhibitor .
Biochemical Pathways
The inhibition of AChE affects the cholinergic pathway, which is involved in numerous physiological functions, including muscle movement, learning, and memory . By preventing the breakdown of acetylcholine, this compound enhances cholinergic transmission, which could potentially alleviate symptoms of conditions like Alzheimer’s disease .
Result of Action
The inhibition of AChE by this compound leads to an increase in acetylcholine levels, which can enhance cholinergic transmission . Additionally, some derivatives of this compound have shown strong cytotoxicity against certain human cancer cell lines , suggesting potential anticancer properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Ethoxybenzyl)indoline-2,3-dione typically involves the reaction of indoline-2,3-dione with 2-ethoxybenzyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(2-Ethoxybenzyl)indoline-2,3-dione undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the indoline-2,3-dione moiety to indoline or other reduced forms.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the indoline ring or the benzyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce indoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted indoline-2,3-dione derivatives.
Scientific Research Applications
1-(2-Ethoxybenzyl)indoline-2,3-dione has several scientific research applications, including:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It serves as a probe for investigating biological pathways and interactions due to its structural similarity to biologically active indole derivatives.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Indoline-2,3-dione: The parent compound, which lacks the 2-ethoxybenzyl substituent.
1-Benzylindoline-2,3-dione: Similar structure but with a benzyl group instead of a 2-ethoxybenzyl group.
1-(2-Methoxybenzyl)indoline-2,3-dione: Similar structure with a 2-methoxybenzyl group.
Uniqueness
1-(2-Ethoxybenzyl)indoline-2,3-dione is unique due to the presence of the 2-ethoxybenzyl group, which can influence its chemical reactivity and biological activity. This substituent can enhance the compound’s solubility, stability, and interaction with specific molecular targets, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-[(2-ethoxyphenyl)methyl]indole-2,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO3/c1-2-21-15-10-6-3-7-12(15)11-18-14-9-5-4-8-13(14)16(19)17(18)20/h3-10H,2,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WQHFFHCPFKIYBC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1CN2C3=CC=CC=C3C(=O)C2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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